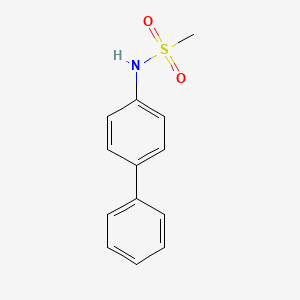
N-(4-phenylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-phenylphenyl)methanesulfonamide” is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR’R", where each R is some organic group .
Synthesis Analysis
The synthesis of sulfonamides, including “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is usually added to absorb the HCl that is generated .Aplicaciones Científicas De Investigación
Chemoselective N-Acylation Reagents
N-(4-phenylphenyl)methanesulfonamide and related compounds have been explored for their potential as chemoselective N-acylation reagents. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for instance, indicate their effectiveness in this area due to their good chemoselectivity, highlighting the potential utility of these compounds in chemical synthesis (Kondo et al., 2000).
Structural Studies and Synthesis
Research has focused on synthesizing and analyzing the structures of various derivatives of this compound. For example, studies on N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide and similar compounds have provided insights into their crystal structures and intermolecular interactions, which are critical for understanding their properties and potential applications (Dey et al., 2015).
Quantum Chemical Investigations
The molecular conformation, NMR chemical shifts, and vibrational transitions of derivatives of this compound have been the subject of detailed quantum chemical investigations. These studies, employing methods like DFT, provide essential data on the electronic and structural properties of these compounds, which are crucial for their application in various fields (Karabacak et al., 2010).
Microbial Reduction in Synthesis
The use of microbial cultures for the reduction of this compound derivatives has been explored as a method to create chiral intermediates. This approach, leveraging biological systems, offers an alternative route for synthesizing complex organic compounds (Patel et al., 1993).
Electrochemical Analysis
Electroanalytical methods have been applied to study compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. Techniques such as differential pulse polarography provide valuable insights into the electrochemical properties of these compounds, which can be vital for their application in various analytical methods (Álvarez-Lueje et al., 1997).
Vicarious Nucleophilic Substitutions
This compound derivatives have been studied for their potential in vicarious nucleophilic substitution reactions. This type of reaction is essential for creating new chemical compounds and has broad applications in synthetic chemistry (Lemek et al., 2008).
Synthesis of Inhibitors
Certain derivatives of this compound have been synthesized and evaluated as potential inhibitors in biomedical research. Their role in inhibiting enzymes like cyclooxygenase-2 highlights their potential therapeutic applications (Singh et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, “N-(4-ACETYL-PHENYL)-METHANESULFON-AMIDE”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by N-(4-phenylphenyl)methanesulfonamide are currently unknown
Propiedades
IUPAC Name |
N-(4-phenylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGJIPLRFDOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
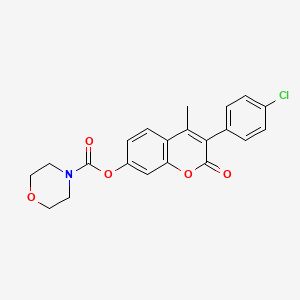

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2893993.png)
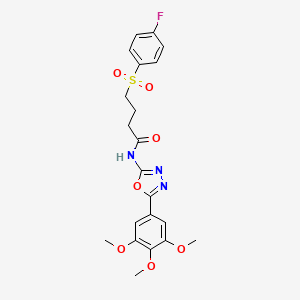
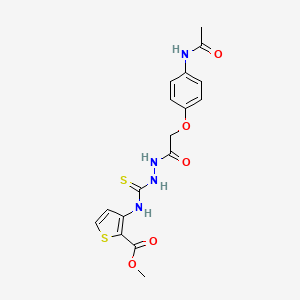
![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)
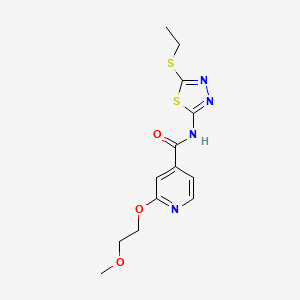
![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
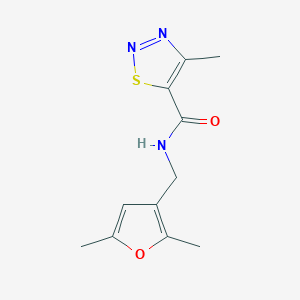
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)